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molecular formula C13H20N2O B1349977 1-(3-Phenoxypropyl)piperazine CAS No. 41298-49-1

1-(3-Phenoxypropyl)piperazine

Cat. No. B1349977
M. Wt: 220.31 g/mol
InChI Key: JCMMXVUEJTZCIS-UHFFFAOYSA-N
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Patent
US05332739

Procedure details

15.1 g of phenoxypropyl bromide and 60 g of piperazine were dissolved in 150 ml of dioxane, and the solution was heated at 80°-90° C. for 1 hour. The precipitated crystals were removed by filtration, and the filtrate was then concentrated. Afterward, the resultant residue was dissolved in chloroform and then washed with water. Chloroform was distilled off to obtain 15 g of 1-(3-phenoxypropyl)piperazine.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>O1CCOCC1>[O:1]([CH2:8][CH2:9][CH2:10][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
60 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 80°-90° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
Afterward, the resultant residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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